molecular formula C15H19N5O B2461996 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole CAS No. 2416234-82-5

5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B2461996
CAS No.: 2416234-82-5
M. Wt: 285.351
InChI Key: XRMJPXRLBNAQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a (1-pyrimidin-4-ylpiperidin-4-yl)methyl moiety at position 2. The 1,2,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its stability and versatility in medicinal chemistry and materials science .

Its structural complexity suggests applications in drug discovery, particularly in kinase inhibition or antimicrobial agents, given the prevalence of pyrimidine and piperidine motifs in bioactive molecules .

Properties

IUPAC Name

5-cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-2-12(1)15-18-13(19-21-15)9-11-4-7-20(8-5-11)14-3-6-16-10-17-14/h3,6,10-12H,1-2,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMJPXRLBNAQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CC3CCN(CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazides with carboxylic acids or their derivatives.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

    Attachment of the pyrimidinylpiperidinylmethyl moiety: This can be accomplished through nucleophilic substitution reactions, where the pyrimidinylpiperidinylmethyl group is introduced using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 5-cyclopropyl-1,2,4-oxadiazole derivatives, highlighting differences in substituents and properties:

Compound Name Substituent at Position 3 Molecular Formula Key Properties/Activities Reference ID
5-Cyclopropyl-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole 1H-1,2,4-triazol-3-yl C₇H₈N₆O High yield (79%); NMR data reported
5-Cyclopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole Pyridin-3-yl C₁₀H₈N₄O ChemSpider ID: 31827-43-7; stable isomer
5-Cyclopropyl-3-(thiophen-3-yl)-1,2,4-oxadiazole (13b) Thiophen-3-yl C₈H₇N₃OS Synthesized via [3+2] cycloaddition; HRMS data
5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Pyridin-4-yl and piperidin-4-yl C₁₂H₁₄N₄O 95% purity; potential kinase interaction
5-Methyl-3-(thiophen-3-yl)-1,2,4-oxadiazole (13a) Thiophen-3-yl; methyl at position 5 C₇H₆N₂OS Antifungal activity; m.p. 153–155°C

Biological Activity

5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is C15H19N5OC_{15}H_{19}N_{5}O with a molecular weight of 285.34 g/mol. The compound features a unique oxadiazole ring that contributes to its biological activity and stability.

PropertyValue
Molecular FormulaC₁₅H₁₉N₅O
Molecular Weight285.34 g/mol
CAS Number2416234-82-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate the activity of enzymes and receptors involved in critical biological pathways. The oxadiazole moiety enhances its binding affinity to these targets, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit substantial antimicrobial properties. In particular:

  • Antibacterial Effects : Studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

  • Cell Line Studies : The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines. For example, it was tested against leukemia and melanoma cell lines with notable growth inhibition (GI50 values < 10 µM) .
Cell LineGI50 Value (µM)
HL-60 (Leukemia)3.52
UACC-62 (Melanoma)4.65
HCT116 (Colon Cancer)0.67

Other Pharmacological Effects

Apart from its antimicrobial and anticancer properties, 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole has been investigated for:

  • Anti-inflammatory Properties : Some studies suggest that oxadiazole derivatives can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Study on Antitubercular Activity

A study conducted by Dhumal et al. (2016) focused on the antitubercular activity of oxadiazole derivatives. The researchers found that certain compounds effectively inhibited Mycobacterium bovis, highlighting the potential for developing new treatments for tuberculosis using oxadiazole scaffolds .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole to various target proteins involved in cancer progression. These studies indicated strong interactions with key enzymes such as EGFR and Src kinase, suggesting mechanisms for its anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis is typically employed, starting with cyclization reactions to form the oxadiazole core. For example, cyclopropyl groups can be introduced via nucleophilic substitution or cycloaddition. Key steps include:

  • Cyclization : Use of TMSCl (trimethylsilyl chloride) in DMF/MeCN solvents for oxadiazole ring formation under mild conditions .
  • Purification : Precipitation with ice-cold water and NaOH, followed by recrystallization from methanol to improve purity .
    • Optimization : Adjust reaction temperature (room temperature to reflux), solvent polarity, and stoichiometry of reagents (e.g., urea as a catalyst) to enhance yield. Monitor reaction progress via TLC .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Primary Methods :

  • 1H-NMR and 13C-NMR : To confirm substituent positions (e.g., cyclopropyl and pyrimidinyl groups) and piperidine methyl connectivity .
  • EI-MS : For molecular ion peak validation and fragmentation pattern analysis .
    • Supplementary Data : IR spectroscopy to identify functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) and HPLC for purity assessment (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for oxadiazole derivatives?

  • Approach :

  • Dose-Response Studies : Test compound efficacy across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .
  • Counter-Screening : Evaluate off-target interactions using enzyme panels (e.g., kinase assays) to rule out false positives .
  • Structural Analog Comparison : Compare activity with analogs (e.g., 5-phenyl-1,3,4-oxadiazoles) to isolate substituent-specific effects .

Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?

  • Strategies :

  • Molecular Docking : Use PyMOL or AutoDock to predict binding affinity to targets (e.g., bacterial enzymes) and optimize substituent interactions .
  • ADMET Prediction : Apply tools like SwissADME to assess logP (target <5), solubility, and CYP450 inhibition risks .
    • Validation : Synthesize top candidates (e.g., replacing cyclopropyl with isopropyl) and compare in vitro permeability (Caco-2 assays) .

Q. How does the steric and electronic nature of the cyclopropyl group influence stability under physiological conditions?

  • Experimental Design :

  • Stability Assays : Incubate the compound in PBS (pH 7.4) and human liver microsomes. Monitor degradation via LC-MS over 24 hours .
  • Comparative Analysis : Substitute cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric shielding effects on metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.